molecular formula C8H8N2O2S B8408800 5-Methyl-2-nitrobenzenecarbothioamide

5-Methyl-2-nitrobenzenecarbothioamide

Cat. No.: B8408800
M. Wt: 196.23 g/mol
InChI Key: RULUTUUAPJIDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-nitrobenzenecarbothioamide is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

5-methyl-2-nitrobenzenecarbothioamide

InChI

InChI=1S/C8H8N2O2S/c1-5-2-3-7(10(11)12)6(4-5)8(9)13/h2-4H,1H3,(H2,9,13)

InChI Key

RULUTUUAPJIDEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.0 g (0.040 mol) of the product from Step A was suspended in toluene (140 mL). Lawesson's reagent (9.4 g, 0.023 mol) was added and the resulting mixture heated at 100° for 3 h (the mixture became homogeneous at 85° C.). After cooling to room temperature, the toluene was removed on the rotary evaporator. The residue was flash chromatographed on silica gel eluting with 20% ethyl acetate/hexane to furnish 7.2 g (95% yield) of the title compound as a yellow semisolid. 1H NMR (400 MHz, CDCl3) δ 7.92-7.94 (d,1H), 7.93 (br s, 1H, overlap with doublet), 7.25-7.32 (m,2H), 7.17 (br s, 1H), 2.45 (s,3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three
Yield
95%

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